5-Methyl-2-(4-nitrophenyl)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c1-6-9(11(14)15)12-10(18-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVBKNCTKBDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthetic Routes
2.1.1 Hantzsch Thiazole Synthesis
- The thiazole ring is typically formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- For this compound, a key intermediate such as 4-nitrobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.
- This intermediate undergoes acid-catalyzed cyclization to yield the thiazole ring substituted with the 4-nitrophenyl group at the 2-position and a methyl group at the 5-position.
2.1.2 Esterification and Hydrolysis
- The carboxylic acid functionality at the 4-position can be introduced or modified through esterification reactions.
- For example, the ethyl ester derivative (5-Methyl-2-(4-nitrophenyl)thiazole-4-carboxylic acid ethyl ester) is synthesized by esterifying the carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
- Subsequent hydrolysis of the ester under basic or acidic conditions yields the free carboxylic acid.
2.1.3 Oxidation and Reduction Reactions
- Oxidation reactions can modify the methyl group or other substituents using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
- Reduction of the nitro group to an amino group can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) under specific conditions.
2.1.4 General Synthetic Procedure Example
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Nitrobenzaldehyde + thiosemicarbazide, acid catalyst | Formation of thiosemicarbazone intermediate |
| 2 | Cyclization under acidic conditions | Formation of thiazole ring |
| 3 | Esterification with ethanol, H2SO4 catalyst | Formation of ethyl ester derivative |
| 4 | Hydrolysis with NaOH or HCl | Conversion to carboxylic acid |
Industrial Production Methods
- Industrial synthesis scales up the laboratory methods with optimization for yield and purity.
- Large-scale reactors, continuous flow synthesis, and automated systems are employed to improve efficiency and safety.
- Reaction conditions such as temperature, pH, and reagent concentrations are carefully controlled.
- Purification steps include extraction, crystallization, and chromatographic techniques.
Reaction Conditions and Yields
- The condensation of 4-nitrobenzaldehyde with thiosemicarbazide proceeds efficiently at room temperature with acid catalysis, yielding the thiosemicarbazone intermediate in high purity.
- Cyclization to the thiazole ring typically requires mild heating (40–60°C) and acidic conditions.
- Esterification reactions proceed under reflux with ethanol and sulfuric acid, yielding ethyl esters in 70–85% yield.
- Hydrolysis of esters to carboxylic acids occurs quantitatively under mild basic or acidic conditions at 50°C.
- Oxidation and reduction reactions have been optimized to minimize side products, with yields ranging from 60–90% depending on conditions.
Analytical Data Supporting Preparation
| Parameter | Method | Result/Observation |
|---|---|---|
| Purity | HPLC | >97% after purification |
| Structure Confirmation | NMR (1H, 13C) | Chemical shifts consistent with thiazole ring and substituents |
| Molecular Weight | Mass Spectrometry | Matches expected molecular ion peak |
| Functional Group | IR Spectroscopy | Characteristic peaks for nitro group, carboxylic acid, and thiazole ring |
| Preparation Step | Typical Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiosemicarbazone formation | 4-Nitrobenzaldehyde, thiosemicarbazide, acid catalyst | Room temp, 2–4 h | 80–90 | Intermediate stage |
| Cyclization to thiazole | Acid catalyst (e.g., HCl) | 40–60°C, 3–6 h | 75–85 | Ring closure step |
| Esterification | Ethanol, H2SO4 | Reflux, 4–6 h | 70–85 | Optional intermediate |
| Hydrolysis to acid | NaOH or HCl | 50°C, 5 h | Quantitative | Final step for acid form |
| Oxidation (optional) | KMnO4, CrO3 | Acidic medium, room temp | 60–80 | Functional group modification |
| Reduction (optional) | H2, Pd/C | Room temp, pressure | 70–90 | Nitro to amino conversion |
The preparation of this compound involves well-established synthetic strategies centered on the Hantzsch thiazole synthesis, followed by functional group transformations such as esterification and hydrolysis. Industrial production adapts these methods with process optimization to achieve high purity and yield. The compound’s synthesis is supported by extensive analytical characterization and has been refined through research to enhance efficiency and scalability.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a methyl group, a nitrophenyl group, and a carboxylic acid functional group. This unique structure facilitates its reactivity and interaction with biological systems.
Chemistry
In chemistry, 5-Methyl-2-(4-nitrophenyl)thiazole-4-carboxylic acid serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows for the development of novel materials and catalysts.
Table 1: Chemical Reactions of this compound
| Reaction Type | Major Products Formed | Common Reagents Used |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | KMnO₄, CrO₃ |
| Reduction | Dihydrothiazole derivatives | H₂ with Pd/C, NaBH₄ |
| Substitution | Various substituted thiazole derivatives | Br₂, SOCl₂ |
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. The nitrophenyl group can act as a chromophore for spectroscopic studies, enabling researchers to monitor enzyme interactions and metabolic pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibition against specific enzymes involved in metabolic processes. For instance, studies have shown that modifications to the nitrophenyl group enhance binding affinity to target enzymes.
Medicine
The medicinal applications of this compound are noteworthy. It has been explored for its antimicrobial, antifungal, and anticancer properties. The thiazole ring is a common motif in many bioactive molecules.
Table 2: Biological Activity of Derivatives
| Compound Derivative | Activity Type | IC50 Value (µM) |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer | 23.30 ± 0.35 |
| Thiazole derivatives with imidazole rings | Anticancer | 10–30 |
Case Study: Anticancer Activity
In vitro studies have shown that certain derivatives of this compound exhibit strong selectivity against cancer cell lines such as A549 (lung adenocarcinoma). The structure-activity relationship indicates that specific substitutions on the thiazole ring significantly enhance anticancer activity.
Industry
In the industrial sector, this compound is utilized in the development of agrochemicals and dyes due to its stability and reactivity. Its applications include:
- Agrochemicals : Used as a fungicide and insecticide due to its biological activity against phytopathogenic fungi.
- Dyes : Employed in synthesizing dyes due to its vibrant color properties derived from the nitrophenyl moiety.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and selected analogues:
Electronic and Solubility Considerations
- Nitro vs. Trifluoromethyl : The nitro group (σpara = 1.27) is more electron-withdrawing than trifluoromethyl (σpara = 0.54), making the target compound more reactive in electrophilic substitutions .
- Carboxylic Acid Position: The carboxylic acid at position 4 (vs.
- pH Sensitivity : The nitro group increases acidity (pKa ~1–3), favoring ionization at physiological pH, which may limit blood-brain barrier penetration compared to neutral trifluoromethyl analogues .
Biological Activity
5-Methyl-2-(4-nitrophenyl)thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a nitrophenyl group, and a carboxylic acid moiety. These structural components contribute to its reactivity and interaction with biological targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may exert cytotoxic effects on cells.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring can modulate enzyme activity, potentially inhibiting pathways critical for cancer cell survival.
- Reactive Intermediates : The nitro group can generate reactive species that damage cellular components, leading to apoptosis in cancer cells .
- Electrophilic Interactions : The compound may engage in electrophilic interactions with nucleophiles in biological systems, altering protein function and signaling pathways.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The presence of the nitrophenyl group enhances the compound's ability to penetrate microbial membranes.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole derivatives. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence cytotoxicity. For example:
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| This compound | TBD | Various Cancer Lines |
| Compound 9 | 1.61 ± 1.92 | Jurkat Cells |
| Compound 10 | 1.98 ± 1.22 | A-431 Cells |
These findings suggest that the thiazole ring is crucial for anticancer activity, with specific substitutions enhancing efficacy against cancer cell lines .
Case Studies
- Antitumor Efficacy : In a study investigating novel thiazole compounds, derivatives were tested against A549 human lung adenocarcinoma cells. The results indicated significant cytotoxicity with IC50 values lower than standard chemotherapy agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain thiazole derivatives interact with proteins via hydrophobic contacts and hydrogen bonding, suggesting a complex mechanism underlying their anticancer effects .
- In Vivo Studies : Animal models have shown that thiazole derivatives can reverse hyperglycemia and improve insulin sensitivity, indicating potential therapeutic applications beyond oncology .
Q & A
Q. Advanced Research Focus
- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMO) and predict reactivity. The nitrophenyl group’s electron-withdrawing effect can be quantified via Mulliken charges .
- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., COX-2 active sites) .
- Solvent effect analysis : Employ polarizable continuum models (PCM) to simulate solvent impacts on stability .
How does the nitro group’s position influence the compound’s physicochemical properties?
Advanced Research Focus
The para-nitro substitution on the phenyl ring enhances:
- Electron-deficient character : Increases acidity of the carboxylic acid (pKa ~2.5–3.0) compared to meta-substituted analogs.
- Photostability : UV-Vis spectroscopy shows λmax shifts due to conjugation with the thiazole ring .
- Crystallinity : Para-substitution promotes planar molecular packing, improving crystal lattice stability .
What purification strategies are effective for isolating high-purity samples?
Q. Basic Research Focus
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate ester intermediates .
- Acid-base extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH (pH >12) and precipitation at pH <2 .
- Recrystallization : Optimize solvent pairs (e.g., DMSO/H₂O) for high recovery yields (>85%) .
How can researchers validate the compound’s stability under storage conditions?
Q. Advanced Research Focus
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >200°C suggests thermal stability) .
- Light exposure tests : Use USP-NF guidelines to assess photodegradation rates under UV light .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
